

Terbutryn: A Technical Guide to its Global Registration Status and Regulatory Science

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbutryn (2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-s-triazine) is a selective triazine herbicide used to control a wide range of broadleaf and grassy weeds in various agricultural crops and as an algaecide. This technical guide provides an in-depth overview of the current registration status of **terbutryn** in key global markets, including the United States, European Union, Canada, and Australia. It details the toxicological and environmental fate data that form the basis of regulatory decisions, presents key quantitative data in structured tables for comparative analysis, and outlines the experimental protocols for pivotal studies. Furthermore, this guide illustrates the regulatory review process and potential toxicological pathways of **terbutryn** through detailed diagrams.

Global Registration Status

The registration status of **terbutryn** varies significantly across different regulatory jurisdictions, reflecting differing risk assessments and agricultural needs.

United States (U.S.): The U.S. Environmental Protection Agency (EPA) has classified terbutryn as a General Use Pesticide (GUP).[1] However, many of its initial food crop uses have been discontinued. The EPA has proposed the revocation of all tolerances for residues of terbutryn on barley, sorghum, and wheat.[1] In 1986, the EPA classified terbutryn as a Group C "possible human carcinogen" based on oncogenicity findings in rats.[2] More



recently, in 2013, the EPA conducted a risk assessment for the new use of **terbutryn** as a materials preservative in paints, joint cements, stuccos, and sealants.[3]

- European Union (EU): Terbutryn is an approved active substance under Regulation (EC) No 1107/2009. The European Chemicals Agency (ECHA) lists terbutryn and provides information on its classification and labeling.[4] It is subject to the Biocidal Products Regulation (BPR) for certain product types.
- Australia: Terbutryn is registered for use in Australia for the control of broad-leaf weeds in various crops, including wheat, barley, and peas.[5] The Australian Pesticides and Veterinary Medicines Authority (APVMA) has established an Acceptable Daily Intake (ADI) for terbutryn.[5] The APVMA provides public release summaries for products containing terbutryn, outlining the data evaluated for their registration.[6]
- Canada: The Pest Management Regulatory Agency (PMRA) of Health Canada is responsible
 for the regulation of pesticides in Canada. While specific re-evaluation decisions for
 terbutryn were not available in the immediate search results, all registered pesticides in
 Canada are subject to a re-evaluation program to ensure they meet current health and
 environmental standards.

Toxicological Profile

The toxicological profile of **terbutryn** has been established through a series of studies in animal models.

Acute Toxicity

Terbutryn exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats is between 2450-2500 mg/kg, and in mice, it is 3884 mg/kg.[1] The dermal LD50 in rabbits is greater than 2,000 mg/kg.[1] It is classified as Toxicity Class III by the EPA, with products carrying the signal word "Caution".[1]

Chronic Toxicity and Carcinogenicity

Long-term feeding studies have been conducted in several species. A two-year feeding study in rats resulted in cancerous tumor growth at doses of 150 mg/kg, leading to its classification as a possible human carcinogen by the EPA.[1] However, there was no evidence of carcinogenicity



in mice.[1] A 6-month study in beagle dogs established a No-Observed-Effect Level (NOEL) of 10 mg/kg/day.[2]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats showed reduced fetal weight and bone formation at doses above 500 mg/kg/day.[1] In rabbits, reduced bone formation was observed in offspring at doses of 75 mg/kg/day.[1] A three-generation reproduction study in rats indicated decreased fertility in both males and females at 150 mg/kg/day.[1]

Genotoxicity

In vitro and in vivo studies have generally shown that **terbutryn** is not mutagenic.[1][2]

Mechanism of Action and Toxicological Pathways

The primary mode of action for **terbutryn** as a herbicide is the inhibition of photosynthesis at photosystem II.[7] In animals, its toxicity is not fully elucidated, but studies suggest several potential pathways:

- Oxidative Stress: Like other triazine herbicides, terbutryn has been shown to induce oxidative stress, leading to the generation of reactive oxygen species and potentially causing cellular damage.[8][9]
- Apoptosis: Recent studies in zebrafish embryos have demonstrated that terbutryn exposure can induce apoptosis (programmed cell death), contributing to its developmental toxicity.[10]
- Endocrine Disruption: There is some evidence to suggest that terbutryn may have endocrine-disrupting properties, potentially interfering with hormone signaling pathways.[11]
 [12]

Environmental Fate and Ecotoxicology Environmental Fate

Terbutryn is readily adsorbed in soils with high organic matter or clay content.[1] Its half-life in soil is relatively short, ranging from 14 to 28 days.[1] However, its major metabolite, hydroxy-**terbutryn**, is more mobile and persistent, with a potential to leach into groundwater.[1][2] In



water, **terbutryn** tends to adsorb to sediment and has a longer half-life, reported to be between 180 and 240 days in pond and river sediment.[1]

Ecotoxicology

Terbutryn is moderately to highly toxic to aquatic organisms. The 96-hour LC50 for rainbow trout is 3 mg/L, and for bluegill sunfish, it is 4 mg/L.[1] It is also toxic to aquatic invertebrates. In contrast, **terbutryn** is only slightly toxic to birds, with an 8-day dietary LC50 greater than 20,000 mg/kg for bobwhite quail and greater than 4640 mg/kg for mallard ducks.[1] It is also considered not toxic to bees.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from toxicological and ecotoxicological studies on **terbutryn**.

Table 1: Mammalian Toxicity Data

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	2450-2500 mg/kg	[1]
Mouse	3884 mg/kg	[1]	
Acute Dermal LD50	Rabbit	>2000 mg/kg	[1]
Chronic NOAEL	Dog (6-month)	10 mg/kg/day	[2]
Acceptable Daily Intake (ADI)	Australia	0.01 mg/kg bw/day	[5]

Table 2: Ecotoxicological Data



Endpoint	Species	Value	Reference
96-hour LC50	Rainbow Trout	3.0 mg/L	[1]
Bluegill Sunfish	4.0 mg/L	[1]	
Carp	4.0 mg/L	[1]	_
8-day Dietary LC50	Bobwhite Quail	>20,000 mg/kg	[1]
Mallard Duck	>4640 mg/kg	[1]	

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are generalized descriptions of the methodologies for key studies, based on standard regulatory testing guidelines.

Chronic Oral Toxicity / Carcinogenicity Study (Rat)

- Objective: To determine the long-term toxicity and carcinogenic potential of **terbutryn** when administered in the diet to rats for 24 months.
- Methodology:
 - Test Animals: Groups of young adult rats (e.g., Sprague-Dawley), typically 50 per sex per dose group.
 - Dosing: Terbutryn is incorporated into the diet at several dose levels (e.g., 0, low, mid, high). The high dose is intended to be a maximum tolerated dose (MTD).
 - Duration: 24 months.
 - Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 6, 12, 18, and 24 months).
 - Pathology: All animals are subjected to a full necropsy at the end of the study. A
 comprehensive list of tissues and organs is examined microscopically.



Developmental Toxicity Study (Rabbit)

- Objective: To assess the potential of terbutryn to cause adverse effects on embryonic and fetal development in rabbits.
- Methodology:
 - Test Animals: Groups of pregnant rabbits (e.g., New Zealand White).
 - Dosing: Terbutryn is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 18).
 - Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
 - Fetal Examination: Near the end of gestation (e.g., day 29), fetuses are delivered by Caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

6-Month Oral Toxicity Study (Dog)

- Objective: To evaluate the sub-chronic toxicity of **terbutryn** in a non-rodent species.
- Methodology:
 - Test Animals: Groups of beagle dogs, typically 4 per sex per dose group.
 - Dosing: **Terbutryn** is administered daily, either in capsules or mixed in the diet, for 6 months.
 - Observations: Daily clinical observations, weekly body weight measurements, and regular ophthalmoscopic examinations. Hematology, clinical chemistry, and urinalysis are conducted at multiple time points.
 - Pathology: At the end of the study, all animals are necropsied, and a comprehensive set of tissues is examined microscopically.



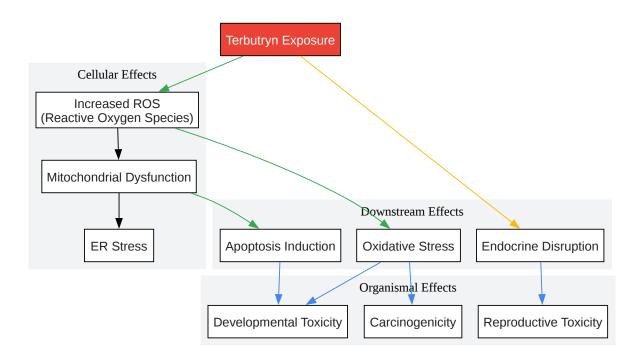
Visualizations Regulatory Review Process for a Pesticide



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Caption: A simplified workflow of the pesticide regulatory review process.

Potential Toxicological Pathway of Terbutryn





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Caption: A putative signaling pathway for **terbutryn**-induced toxicity.

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